N-(4,5-Dichloro-2-nitrophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17009. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

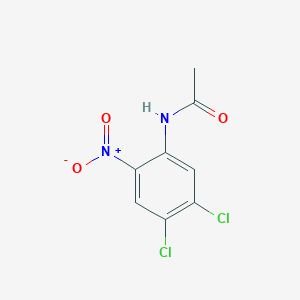

Structure

3D Structure

Properties

IUPAC Name |

N-(4,5-dichloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGRPTYRAGSSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280465 | |

| Record name | N-(4,5-Dichloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-30-6 | |

| Record name | 5462-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4,5-Dichloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5'-Dichloro-2'-nitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(4,5-Dichloro-2-nitrophenyl)acetamide" chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-(4,5-Dichloro-2-nitrophenyl)acetamide

Introduction

This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Characterized by its dichlorinated and nitrated phenyl ring attached to an acetamide group, this molecule serves as a critical intermediate, most notably in the synthesis of pharmaceuticals and other complex organic compounds.[1] Its strategic placement of reactive sites—the nitro group susceptible to reduction, the chloro-substituents influencing aromatic reactivity, and the acetamide moiety—offers considerable versatility for further chemical transformations.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, reactivity profile, and essential safety information tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding the physical constants of a chemical are paramount for its application in a laboratory or industrial setting. This compound is a solid at room temperature and possesses a well-defined set of properties stemming from its molecular structure.[3]

Table 1: Chemical Identifiers and Names

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[4] |

| CAS Number | 5462-30-6[3][5] |

| Molecular Formula | C₈H₆Cl₂N₂O₃[5] |

| Molecular Weight | 249.05 g/mol [3][5] |

| Synonyms | 4',5'-Dichloro-2'-nitroacetanilide, 4,5-Dichloro-2-nitroacetanilide, N-Acetyl-2-nitro-4,5-dichloroaniline[1][6] |

| InChI Key | ZEGRPTYRAGSSBH-UHFFFAOYSA-N[3][5] |

| PubChem CID | 24883136 |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Yellow solid | [7] |

| Melting Point | 124-128 °C (lit.) | [1][3] |

| Boiling Point | 418.4 °C at 760 mmHg | [1] |

| Density | 1.573 g/cm³ | [1] |

| Flash Point | 206.8 °C | [1] |

| Vapor Pressure | 3.29E-07 mmHg at 25°C | [1] |

| Refractive Index | 1.637 | [1] |

| Storage | Sealed in dry, Room Temperature |[1][8] |

Synthesis and Manufacturing Protocol

The primary industrial synthesis of this compound involves the regioselective nitration of N-(3,4-dichlorophenyl)acetamide. This reaction is a classic example of electrophilic aromatic substitution, where the acetylamino group (-NHCOCH₃) acts as a moderately activating, ortho-, para-director. However, the strong electron-withdrawing nature of the nitro group and the deactivating effect of the chloro substituents, combined with steric hindrance, directs the incoming nitronium ion (NO₂⁺) to the position ortho to the activating acetylamino group and meta to the chloro groups. The use of a potent nitrating mixture, typically composed of nitric acid and sulfuric acid, is essential to generate the electrophile.[9]

Causality in Experimental Design

-

Sulfuric Acid: Serves two critical roles: it acts as a solvent and, more importantly, as a catalyst that protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). Fuming sulfuric acid (oleum) is used to ensure an anhydrous and strongly acidic environment, maximizing the generation of the nitronium ion.[9][10]

-

Low Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (3-8 °C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.[9]

-

Quenching on Ice/Water: The reaction is terminated by pouring the mixture into a large volume of ice-water. This step serves to dilute the strong acid, dissipate heat, and precipitate the organic product, which is poorly soluble in water.[9][10]

Detailed Synthesis Workflow

Sources

- 1. WO2012070068A2 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. WO2012070068A3 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

- 4. This compound | CAS 5462-30-6 [matrix-fine-chemicals.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. US20130303781A1 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

- 9. N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE | 5462-30-6 [chemicalbook.com]

- 10. capotchem.com [capotchem.com]

"N-(4,5-Dichloro-2-nitrophenyl)acetamide" CAS number 5462-30-6

An In-depth Technical Guide to N-(4,5-Dichloro-2-nitrophenyl)acetamide (CAS 5462-30-6): Synthesis, Characterization, and Application in Drug Development

Introduction

This compound, with the CAS number 5462-30-6, is a significant chemical intermediate in the pharmaceutical industry.[1][2] This substituted nitroaromatic compound serves as a critical building block, most notably in the synthesis of the anthelmintic drug Triclabendazole.[3] Its unique molecular structure, featuring chloro and nitro functional groups, makes it a versatile precursor for various organic syntheses.[1] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, a detailed synthesis protocol with mechanistic insights, analytical characterization, and its pivotal role in the manufacturing of Triclabendazole.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 5462-30-6 | [1][2][4] |

| Molecular Formula | C₈H₆Cl₂N₂O₃ | [1][4][5] |

| Molecular Weight | 249.05 g/mol | [1][4] |

| Appearance | Solid, white to light yellow powder/crystal | [4][6] |

| Melting Point | 124-128 °C | [1][4][6] |

| Boiling Point | 418.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.573 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1][7] |

Synthesis of this compound

The synthesis of this compound is a classic example of electrophilic aromatic substitution, specifically a nitration reaction. The starting material is 3,4-dichloroacetanilide.[6][8]

Reaction Scheme

Mechanism and Rationale: The "Why" Behind the "How"

The successful synthesis of this compound hinges on the careful control of reaction conditions to favor the desired regioselectivity. The core of this transformation is the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[9] Concentrated sulfuric acid is crucial as it protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[9]

The use of fuming sulfuric acid (oleum) further enhances the reaction's efficiency.[6] Fuming sulfuric acid is a solution of sulfur trioxide (SO₃) in sulfuric acid.[5] The SO₃ acts as a powerful dehydrating agent, consuming any water present and driving the equilibrium towards the formation of the nitronium ion.[10] This ensures a high concentration of the active electrophile, which is necessary for the nitration of the deactivated aromatic ring of 3,4-dichloroacetanilide. The chloro- and acetamido groups influence the position of the incoming nitro group. The acetamido group is an ortho-, para-director, while the chloro groups are also ortho-, para-directing but deactivating. The nitration occurs ortho to the activating acetamido group and meta to the deactivating chloro groups, leading to the desired product.

The reaction is conducted at low temperatures (3-13°C) to control the exothermic nature of the nitration process.[6][8] This prevents over-nitration and the formation of unwanted byproducts, ensuring a higher yield and purity of the final product.[11]

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

3,4-dichloroacetanilide

-

Concentrated sulfuric acid (99%)

-

Fuming sulfuric acid (oleum)

-

Nitric acid (98%)

-

Ice

-

Water

Equipment:

-

Reactor with stirring and cooling capabilities

-

Dropping funnel

-

Thermometer

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

-

Initial Setup: In a reactor cooled to 13°C, slowly add 150 g (0.74 mol) of 3,4-dichloroacetanilide to 270 g of 99% sulfuric acid with continuous stirring.[6][8]

-

Formation of the Reaction Mixture: Stir the mixture for 30 minutes and then cool to 8°C.[6][8]

-

Addition of Fuming Sulfuric Acid: Slowly add 422 g of fuming sulfuric acid to the mixture, maintaining the temperature below 15°C.[6][8]

-

Nitration: Cool the mixture to 3°C and slowly add 51 g of 98% nitric acid over 5 hours.[6][8] Monitor the reaction progress using thin-layer chromatography (TLC). The starting material should be consumed within 1 hour.[6][8]

-

Quenching and Precipitation: Carefully pour the reaction mixture into a mixture of 1650 g of ice and 200 ml of water, ensuring the temperature remains below 15°C.[6][8] Stir for 15 minutes to allow for the complete precipitation of the product.[6][8]

-

Isolation and Purification: Filter the resulting dispersion to collect the solid product.[6][8] Wash the residue with water until the filtrate is acid-free.[6][8]

-

Drying: Dry the purified product to obtain this compound. The expected yield is approximately 95.23% with an HPLC purity of around 97.83%.[6][8]

Process Flow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetyl group. The aromatic protons will appear as a complex splitting pattern in the downfield region due to their differing chemical environments and coupling. The methyl protons of the acetamido group will appear as a singlet further upfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the acetamido group, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chloro and nitro substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (around 1660-1690 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ respectively).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (249.05 g/mol ).[4] The fragmentation pattern may involve the loss of the acetyl group and other characteristic fragments.

Application in the Synthesis of Triclabendazole

This compound is a key intermediate in the synthesis of Triclabendazole, a potent anthelmintic agent.[3]

Reaction Scheme

Detailed Step-by-Step Protocol

The synthesis of Triclabendazole from this compound involves a multi-step process:

-

Condensation: this compound is condensed with 2,3-dichlorophenol.[8]

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.[8]

-

Reduction: The nitro group is reduced, typically using a catalyst like Raney nickel, to form 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.[8]

-

Cyclization: The diamine is then cyclized using carbon disulfide to form the benzimidazole thiol core.[8]

-

Methylation: Finally, methylation of the thiol group yields Triclabendazole.[8]

Workflow Diagram

Caption: Workflow for the synthesis of Triclabendazole.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][14] In case of dust formation, use a suitable respirator.[4]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]

-

Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[12][13]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[12][15]

-

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical synthesis. Its efficient and high-yield production is critical for the manufacturing of essential medicines like Triclabendazole. A thorough understanding of its synthesis, including the underlying reaction mechanisms and the rationale for specific experimental conditions, is paramount for process optimization and scale-up. The analytical techniques outlined in this guide provide the necessary tools for quality control, ensuring the purity and identity of this key starting material. By adhering to the detailed protocols and safety guidelines presented, researchers and drug development professionals can confidently and safely utilize this compound in their synthetic endeavors.

References

-

LookChem. (n.d.). Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfuric acid. Retrieved from [Link]

-

Capot Chemical. (2011, May 23). MSDS of this compound. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

- Google Patents. (n.d.). US20130303781A1 - Process for preparation of triclabendazole.

-

Rraynex. (n.d.). N-(4,5 Dichloro-2-nitrophenyl) acetamide. Retrieved from [Link]

Sources

- 1. EP2642995A2 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE | 5462-30-6 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US20130303781A1 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 11. jcbsc.org [jcbsc.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. N-(4,5-二氯-2-硝基苯基)乙酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. capotchem.com [capotchem.com]

- 15. youtube.com [youtube.com]

"N-(4,5-Dichloro-2-nitrophenyl)acetamide" molecular weight

An In-depth Technical Guide to N-(4,5-Dichloro-2-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its core properties, a validated synthesis protocol, analytical characterization, and critical safety protocols, grounding all claims in authoritative data.

Core Compound Identification and Properties

This compound, also known as 4',5'-Dichloro-2'-nitroacetanilide, is an aromatic amide.[1] Its structure is characterized by a dichlorinated phenyl ring further substituted with both a nitro group and an acetamide group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference. These values are critical for experimental design, from solvent selection to reaction temperature control.

| Property | Value | Source(s) |

| Molecular Weight | 249.05 g/mol | [1][3][4] |

| Molecular Formula | C₈H₆Cl₂N₂O₃ | [1][4][5] |

| CAS Number | 5462-30-6 | [1][3][4] |

| Physical Form | Solid | [1] |

| Melting Point | 124-128 °C | [1][6] |

| Synonyms | 4',5'-Dichloro-2'-nitroacetanilide | [1] |

Molecular Structure

The arrangement of the functional groups on the phenyl ring dictates the compound's reactivity. The electron-withdrawing nature of the two chlorine atoms and the powerful nitro group deactivates the ring towards further electrophilic substitution, while the acetamide group provides a potential site for hydrolysis or other transformations.

Caption: 2D structure of this compound.

Validated Synthesis Protocol: Nitration of N-(3,4-dichlorophenyl)acetamide

The most direct and well-documented synthesis of this compound involves the nitration of N-(3,4-dichlorophenyl)acetamide. This process is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile.

Expert Rationale for Reagent Selection

-

Sulfuric Acid (H₂SO₄): Serves as both a solvent and a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion.

-

Fuming Sulfuric Acid (Oleum): This is sulfuric acid containing dissolved sulfur trioxide (SO₃). Its inclusion creates a superacidic environment, maximizing the concentration of the nitronium ion and acting as a powerful dehydrating agent. Water is a byproduct of nitronium ion formation, and its removal drives the equilibrium towards the product, preventing side reactions.

-

Nitric Acid (HNO₃): The source of the nitro group.

-

Ice/Water Quench: The reaction is quenched by pouring it into a large volume of ice water. This serves two purposes: it immediately stops the reaction by diluting the acid and lowering the temperature, and it causes the organic product, which is insoluble in water, to precipitate out of the solution for easy collection.

Step-by-Step Synthesis Workflow

This protocol is based on a high-yield procedure, achieving approximately 95% yield with 98% purity as determined by HPLC.[6]

-

Reactor Preparation: In a suitable reactor, add 270g (99%) sulfuric acid and cool to 13°C.

-

Substrate Addition: Slowly add 150g of N-(3,4-dichlorophenyl)acetamide to the sulfuric acid with stirring. Stir for 30 minutes and then cool the mixture to 8°C.[6]

-

Formation of Nitrating Mixture: Slowly add 422g of fuming sulfuric acid (oleum) to the mixture. This step is highly exothermic and requires careful temperature control. The final acid concentration will be approximately 104%.[6]

-

Nitration: Cool the mixture to 3°C. Over a period of 5 hours, slowly add 51g (98%) of nitric acid.[7] Maintaining a low temperature is critical to prevent over-nitration and unwanted side products.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material, N-(3,4-dichlorophenyl)acetamide, is completely consumed (typically within 1 hour after nitric acid addition is complete).[6][7]

-

Product Precipitation: Carefully pour the reaction mixture into a vessel containing 1650g of ice and 200ml of water. Ensure the temperature of the ice-water mixture does not exceed 15°C. Stir for 15 minutes to allow for complete precipitation of the product.[6][7]

-

Isolation and Purification: Filter the resulting dispersion to collect the solid residue. Wash the residue with water until the filtrate is free of acid (test with pH paper). Dry the solid to obtain the final product, this compound.[6]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

To ensure the synthesized compound meets the required specifications for subsequent use, a robust analytical validation is necessary.

Chromatographic Purity Assessment

-

Thin Layer Chromatography (TLC): As used for reaction monitoring, TLC is a rapid, qualitative method to assess the presence of starting material and the formation of the product. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) will show distinct spots for the starting material and the more polar product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A reverse-phase HPLC method can effectively separate the target compound from impurities.[8] The mobile phase typically consists of an organic solvent like acetonitrile and an aqueous buffer.[8] The purity is determined by integrating the peak area of the product relative to the total peak area of all components in the chromatogram. The synthesis protocol cited achieves a purity of 97.83% by this method.[6]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

The compound is classified with the following hazards:

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10] An eyewash station and safety shower must be readily accessible.[10]

-

Gloves: Wear suitable chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.[1]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[1]

-

Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[10]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9][10]

-

Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

Storage

Store in a tightly closed container in a cool, dry place, sealed from moisture and air.[2][5]

References

-

N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE | 5462-30-6.

-

This compound 97 | 5462-30-6.

-

This compound | 5462-30-6.

-

This compound | CAS 5462-30-6.

-

Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%.

-

This compound.

-

N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE - Safety Data Sheet.

-

MSDS of this compound.

-

N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE Use and Manufacturing.

-

Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE.

-

SAFETY DATA SHEET.

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.

-

Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column.

-

2',5'-Dichloro-4'-nitroacetanilide.

Sources

- 1. N-(4,5-二氯-2-硝基苯基)乙酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE | lookchem [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS 5462-30-6 [matrix-fine-chemicals.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE | 5462-30-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. capotchem.com [capotchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Melting Point of N-(4,5-Dichloro-2-nitrophenyl)acetamide (CAS 5462-30-6)

Introduction

N-(4,5-Dichloro-2-nitrophenyl)acetamide is a chloro-nitro aromatic compound with the chemical formula C₈H₆Cl₂N₂O₃.[1] It serves as a critical intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry for the production of the anthelmintic drug Triclabendazole.[2][3] In the context of drug development and chemical synthesis, the physical properties of such intermediates are paramount for ensuring the quality, consistency, and yield of the final active pharmaceutical ingredient (API).

Among these properties, the melting point is a fundamental and powerful indicator of purity and identity.[4] This technical guide provides an in-depth examination of the melting point of this compound, contextualized by its synthesis and the principles of thermal analysis. It is designed for researchers, scientists, and drug development professionals who rely on precise analytical data for process control and quality assurance.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical identifiers is the foundation of any analytical procedure. The key properties for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Synonyms | 4',5'-Dichloro-2'-nitroacetanilide | [6][7][8] |

| CAS Number | 5462-30-6 | [3][6][9] |

| Molecular Formula | C₈H₆Cl₂N₂O₃ | [5][6][10] |

| Molecular Weight | 249.05 g/mol | [1][6][10] |

| Appearance | White to light yellow solid/powder | [7] |

| Melting Point | 124-128 °C (literature value) | [5][6][9][10] |

The Principle of Melting Point Analysis: More Than Just a Number

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[4] For a pure substance, this transition occurs over a very narrow temperature range, often less than 1°C. However, the presence of even small amounts of impurities disrupts the crystal lattice structure, weakening the intermolecular forces that hold the molecules together.[11] This disruption results in two observable effects:

-

Melting Point Depression: The temperature at which melting begins is lower than that of the pure substance.

-

Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.[11]

Therefore, the melting point is not merely an identification parameter but a sensitive gauge of purity. The literature value of 124-128 °C for this compound represents a typical range for a high-purity, industrially produced sample, which inherently contains trace amounts of residual starting materials or isomers from the synthesis process.

Synthesis and its Influence on Purity and Melting Point

The purity profile of this compound is a direct consequence of its synthetic pathway. Understanding this pathway is crucial for interpreting its melting point. The compound is typically prepared via the nitration of N-(3,4-dichlorophenyl)acetamide.[9][10]

Caption: Synthesis workflow for this compound.

This electrophilic aromatic substitution is highly regioselective but can produce minor isomeric impurities. One detailed synthesis reports an HPLC purity of 97.83% for the desired product, with 1.46% of an undesired isomer.[9][10] It is precisely this level of purity that corresponds to the observed melting range of 124-128 °C. A hypothetical, perfectly pure sample would exhibit a sharper and potentially slightly higher melting point.

Standard Protocol for Accurate Melting Point Determination

To obtain a reliable and reproducible melting point, a standardized protocol is essential. The capillary method is the most common and accepted technique.[4]

Equipment and Materials

-

Melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or a classic Mel-Temp)

-

Thin-walled capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

This compound sample (must be completely dry)

Sample Preparation

The causality behind proper sample preparation is to ensure uniform and efficient heat transfer. Large crystals pack poorly, creating air pockets that insulate the sample and lead to an inaccurate, broadened melting range.[11]

-

Place a small amount of the crystalline solid into a clean, dry mortar.

-

Gently grind the sample into a fine, homogeneous powder.

Capillary Tube Packing

-

Invert a capillary tube and press the open end into the powdered sample.

-

Tap the sealed bottom of the tube gently on a hard surface to pack the powder down.

-

Continue until the sample height in the capillary is approximately 2-3 mm.[4][12] An excessive sample amount will cause a temperature gradient within the sample, leading to a broadened range.

Measurement Procedure

A two-step heating process is critical for both efficiency and accuracy.

-

Rapid Scan (Optional but Recommended): Place the packed capillary in the apparatus. Set a rapid heating rate (10-20 °C/min) to quickly determine an approximate melting range.[11]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the rapid scan.[11]

-

Insert a new, freshly packed capillary.

-

Set the heating rate to 1-2 °C per minute.[11] This slow rate ensures thermal equilibrium between the heating block, thermometer, and the sample, which is the cornerstone of an accurate measurement.

-

Observe the sample closely through the magnifier.

Data Recording and Interpretation

-

T_onset: Record the temperature at which the first droplet of liquid appears.[11]

-

T_clear: Record the temperature at which the last solid crystal melts, and the substance becomes a clear liquid.

-

The melting range is the span from T_onset to T_clear. For this compound, a result within the 124-128 °C range indicates a sample of acceptable purity for its intended use as a synthetic intermediate.

Caption: Standard workflow for accurate melting point determination.

Safety and Handling

This compound is a chemical intermediate and must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated area to avoid inhalation.[6]

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[5]

Conclusion

The melting point of this compound, with a literature value of 124-128 °C, is a critical quality attribute that confirms both its identity and purity. This range is consistent with a high-purity material produced via the nitration of N-(3,4-dichlorophenyl)acetamide, which typically contains minor, structurally related impurities. For scientists in pharmaceutical development and organic synthesis, the rigorous and methodical determination of this melting point, as outlined in this guide, provides a reliable and self-validating system for ensuring the quality of this key synthetic building block.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 11, 2026, from [Link]

-

Scribd. (n.d.). Melting Point Determination Experiment. Retrieved January 11, 2026, from [Link]

-

MIT OpenCourseWare. (2010). Melting Point | MIT Digital Lab Techniques Manual. YouTube. Retrieved January 11, 2026, from [Link]

- Google Patents. (2013). US20130303781A1 - Process for preparation of triclabendazole.

-

Rraynex. (n.d.). N-(4,5 Dichloro-2-nitrophenyl) acetamide. Retrieved January 11, 2026, from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved January 11, 2026, from [Link]

-

LookChem. (n.d.). Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE. Retrieved January 11, 2026, from [Link]

-

Tradeindia. (n.d.). N-(4,5 Dichloro-2-nitrophenyl) Acetamide. Retrieved January 11, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Dayang Chem. (n.d.). Buy Acetamide,N-(4,5-dichloro-2-nitrophenyl)-. Retrieved January 11, 2026, from [Link]

Sources

- 1. N-(4,5 Dichloro-2-nitrophenyl) Acetamide at 7788.00 INR in Palghar, Maharashtra | Rraynex Pharmaceuticals Pvt. Ltd. [tradeindia.com]

- 2. US20130303781A1 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

- 3. rraynex.com [rraynex.com]

- 4. mt.com [mt.com]

- 5. Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE | lookchem [lookchem.com]

- 6. N-(4,5-二氯-2-硝基苯基)乙酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4',5'-Dichloro-2'-nitroacetanilide | 5462-30-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE | 5462-30-6 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. youtube.com [youtube.com]

- 12. ursinus.edu [ursinus.edu]

An In-depth Technical Guide to the Solubility of N-(4,5-Dichloro-2-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-(4,5-Dichloro-2-nitrophenyl)acetamide in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document serves as a practical manual for researchers, scientists, and drug development professionals. It combines a theoretical analysis of the compound's structural attributes with detailed, field-proven methodologies for both experimental solubility determination and computational prediction. By elucidating the causality behind experimental choices and theoretical models, this guide empowers researchers to make informed decisions in solvent selection for synthesis, purification, formulation, and other critical applications.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that governs its behavior throughout the development lifecycle. From reaction kinetics and purification efficiency to bioavailability and formulation stability, understanding and controlling solubility is paramount. This compound, a substituted nitroacetanilide, presents a unique solubility profile dictated by the interplay of its functional groups: a polar acetamido group, a strongly electron-withdrawing nitro group, and two lipophilic chloro substituents on an aromatic ring.

This guide will navigate the theoretical underpinnings of this compound's solubility and provide actionable protocols for its empirical determination and computational prediction.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is essential for predicting its solubility behavior. Key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₆Cl₂N₂O₃ | |

| Molecular Weight | 249.05 g/mol | |

| CAS Number | 5462-30-6 | |

| Appearance | Solid | |

| Melting Point | 124-128 °C | [1] |

| SMILES String | CC(=O)Nc1cc(Cl)c(Cl)cc1=O |

The presence of both polar (nitro, amide) and non-polar (dichlorophenyl) moieties suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting solubility. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes dissolve best in solvents of similar polarity. For this compound, this implies that it will likely exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, while showing limited solubility in non-polar solvents.

Structural Analysis and Expected Solubility Trends

The molecular structure of this compound offers several clues to its solubility:

-

Aromatic Ring and Dichloro-substitution: The dichlorophenyl group is lipophilic and will favor interactions with non-polar and moderately polar solvents through van der Waals forces. The presence of chlorine atoms increases the molecular weight and can enhance dispersion forces.

-

Nitro Group: The nitro group is highly polar and a strong hydrogen bond acceptor. This group will contribute to solubility in polar solvents.

-

Acetamido Group: The amide functionality is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for strong interactions with protic solvents like alcohols and aprotic polar solvents like DMSO and DMF.

Based on this analysis, a qualitative prediction of solubility in various solvent classes can be made:

-

High Expected Solubility: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are likely to be excellent solvents due to their ability to engage in strong dipole-dipole interactions and accept hydrogen bonds.

-

Moderate Expected Solubility: Ketones (e.g., acetone, 2-butanone), esters (e.g., ethyl acetate), and alcohols (e.g., ethanol, methanol, isopropanol) are expected to be reasonably good solvents. The ability of alcohols to act as hydrogen bond donors and acceptors will facilitate dissolution.

-

Low to Negligible Expected Solubility: Non-polar solvents such as hexane, cyclohexane, and toluene are expected to be poor solvents for this compound due to the significant polarity imparted by the nitro and acetamido groups.

This qualitative assessment is supported by observations of structurally similar compounds. For instance, p-nitroacetanilide is soluble in ethanol but insoluble in cold water.[2] Dichloronitrobenzene isomers show solubility in various organic solvents like ethyl acetate and alcohols, with solubility increasing with temperature.[3]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or software packages. This allows for a systematic screening of a wide range of solvents to identify those with the highest probability of being good solvents.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[4][5] It calculates the chemical potential of molecules in a liquid phase from the screening charge density on the molecular surface. This method does not rely on group parameters and can account for complex intramolecular interactions.

A COSMO-RS analysis would involve:

-

Performing a quantum chemical COSMO calculation for this compound and a range of solvents.

-

Using the results to calculate the chemical potential of the compound in each solvent.

-

From the chemical potentials, the solubility can be predicted.

COSMO-RS is particularly useful for screening new solvent systems and for gaining a deeper understanding of the specific molecular interactions that govern solubility.[6]

Experimental Determination of Solubility: A Standardized Protocol

The gold standard for obtaining accurate solubility data is through experimental measurement. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[7][8][9]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with tight-sealing caps

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Sources

- 1. N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE | 5462-30-6 [chemicalbook.com]

- 2. p-Nitroacetanilide Study Material [unacademy.com]

- 3. researchgate.net [researchgate.net]

- 4. scm.com [scm.com]

- 5. COSMO-RS - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to N-(4,5-Dichloro-2-nitrophenyl)acetamide: Synthesis, Characterization, and Application in Pharmaceutical Development

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N-(4,5-Dichloro-2-nitrophenyl)acetamide, a key chemical intermediate in organic synthesis and pharmaceutical development. The document elucidates the compound's chemical identity, physicochemical properties, and detailed safety protocols. A significant focus is placed on its synthesis via electrophilic aromatic substitution, with an in-depth analysis of the reaction mechanism to provide a foundational understanding of the process. Furthermore, this guide details the analytical characterization of the compound. Its critical role as a precursor in the synthesis of the anthelmintic drug Triclabendazole is thoroughly examined, including a step-by-step workflow for this multi-stage conversion. This document is intended to serve as a vital resource for professionals in the fields of chemical research and pharmaceutical manufacturing.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 5462-30-6, is a substituted acetanilide of significant interest in synthetic organic chemistry.[1][2] Its molecular structure, featuring a dichlorinated phenyl ring with nitro and acetamido functional groups, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.[3] The preferred IUPAC name for this compound is this compound.[2]

The strategic placement of the chloro, nitro, and acetamido groups on the aromatic ring governs its reactivity and utility as an intermediate. This guide will delve into the specifics of its synthesis, the rationale behind the synthetic route, its characterization, and its most prominent application in the pharmaceutical industry.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its handling and use in a laboratory or industrial setting.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂N₂O₃ | [1] |

| Molecular Weight | 249.05 g/mol | [1] |

| Melting Point | 124-128 °C | [4] |

| Boiling Point | 418.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.573 g/cm³ (Predicted) | [1] |

| Appearance | Solid | |

| CAS Number | 5462-30-6 | [1][2] |

Safety Information:

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5]

Synthesis of this compound

The primary synthetic route to this compound is the regioselective nitration of N-(3,4-dichlorophenyl)acetamide. This reaction is a classic example of electrophilic aromatic substitution.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis hinges on the introduction of a nitro group (-NO₂) onto the aromatic ring of N-(3,4-dichlorophenyl)acetamide. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to it. In this specific case, the substitution occurs at the 2-position (ortho to the acetamido group).

The reaction proceeds through the following key steps:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of N-(3,4-dichlorophenyl)acetamide attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom where the nitro group has attached, restoring the aromaticity of the ring and yielding the final product.

Caption: Synthesis of this compound via Electrophilic Aromatic Substitution.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

N-(3,4-dichlorophenyl)acetamide

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add N-(3,4-dichlorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Once the substrate is completely dissolved, cool the mixture to 0-5°C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of N-(3,4-dichlorophenyl)acetamide, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The solid precipitate of this compound is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

Analytical Characterization

| Technique | Predicted/Typical Data |

| ¹H NMR | Aromatic protons would appear as singlets or doublets in the range of 7.5-8.5 ppm. The methyl protons of the acetamido group would be a singlet around 2.2 ppm. The amide proton would be a broad singlet, typically downfield. |

| ¹³C NMR | Aromatic carbons would resonate between 120-140 ppm. The carbonyl carbon of the acetamido group would be around 168-170 ppm, and the methyl carbon would be around 25 ppm. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1520 and ~1350 (asymmetric and symmetric NO₂ stretch), ~800-900 (C-H out-of-plane bending for substituted benzene), ~700-800 (C-Cl stretch). |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 248/250/252, reflecting the isotopic pattern of the two chlorine atoms. |

Note: The spectral data provided is predictive and based on analogous structures. Researchers should perform their own analytical characterization for confirmation.

Application in Pharmaceutical Synthesis: The Road to Triclabendazole

A primary and well-documented application of this compound is its use as a crucial intermediate in the synthesis of Triclabendazole.[3] Triclabendazole is a benzimidazole anthelmintic agent used to treat fascioliasis (liver fluke infection).

The synthesis of Triclabendazole from this compound is a multi-step process that masterfully builds the final complex molecule.

Caption: Synthetic pathway from this compound to Triclabendazole.

Detailed Experimental Workflow for Triclabendazole Synthesis

The following is a generalized protocol for the conversion of this compound to Triclabendazole.

Step 1: Condensation and Hydrolysis

-

This compound is condensed with 2,3-dichlorophenol in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).

-

The resulting intermediate, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide, is then hydrolyzed in situ using a strong base (e.g., sodium hydroxide) to yield 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.

Step 2: Reduction of the Nitro Group

-

The nitro group of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is reduced to an amino group to form 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.

-

This reduction is typically carried out using catalytic hydrogenation (e.g., with Raney nickel as the catalyst) or with reducing agents like iron in acidic medium.

Step 3: Benzimidazole Ring Formation (Cyclization)

-

The resulting diamine is then cyclized to form the benzimidazole ring system.

-

This is commonly achieved by reacting the diamine with carbon disulfide in the presence of a base, which forms 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzo[d]imidazole-2-thiol.

Step 4: Methylation

-

The final step is the S-methylation of the thiol group.

-

This is accomplished using a methylating agent such as dimethyl sulfate or methyl iodide to yield the final product, Triclabendazole.

Conclusion

This compound is a pivotal intermediate in organic and pharmaceutical chemistry. Its synthesis, rooted in the principles of electrophilic aromatic substitution, provides a reliable pathway to this versatile molecule. The ability to analytically verify its structure and purity is fundamental to its application. The role of this compound as a cornerstone in the synthesis of the essential medicine Triclabendazole underscores its importance in drug development. This guide has aimed to provide a comprehensive and practical resource for scientists and researchers, bridging the gap between theoretical chemistry and its practical applications in the pharmaceutical industry.

References

-

LookChem. (n.d.). N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Capot Chemical. (2011). MSDS of this compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Regioselective Synthesis of N-(4,5-Dichloro-2-nitrophenyl)acetamide

Abstract

This technical guide provides an in-depth exploration of the synthesis of N-(4,5-dichloro-2-nitrophenyl)acetamide from 3,4-dichloroacetanilide via electrophilic aromatic nitration. The document is structured to serve researchers, chemists, and drug development professionals by detailing the underlying chemical principles, a robust experimental protocol, critical safety measures, and methods for product characterization. Emphasis is placed on the causal factors that govern the reaction's high regioselectivity, offering field-proven insights to ensure reproducibility and high-purity yields. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the anthelmintic agent Triclabendazole, making its efficient preparation a subject of significant interest[1][2].

Scientific Principles: Mechanism and Regioselectivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry[3][4]. The core of this transformation involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 3,4-dichloroacetanilide.

Generation of the Electrophile: The Nitronium Ion

The reaction is typically conducted in a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺)[5].

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The presence of fuming sulfuric acid (oleum), which is sulfuric acid containing dissolved sulfur trioxide (SO₃), can further increase the concentration of the nitronium ion and the overall acidity of the medium. This enhanced acidity is crucial for achieving high regioselectivity in this specific synthesis[6].

Directing Effects and Regioselectivity

The position of nitration on the 3,4-dichloroacetanilide ring is dictated by the electronic effects of the existing substituents: the acetamido group (-NHCOCH₃) and the two chlorine atoms (-Cl).

-

Acetamido Group (-NHCOCH₃): This is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This effect stabilizes the carbocation intermediates (sigma complexes) formed during attack at the ortho and para positions[4].

-

Chlorine Atoms (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

In 3,4-dichloroacetanilide, the positions ortho to the activating acetamido group are positions 2 and 6. The position para is occupied by a chlorine atom. Therefore, nitration is strongly directed to the available ortho positions. The key challenge is to selectively nitrate at the 2-position while minimizing the formation of the isomeric 2-nitro-3,4-dichloroacetanilide[6].

The process achieves high regioselectivity for the desired 4,5-dichloro-2-nitro isomer by leveraging a highly acidic medium (sulfuric acid strength of 100-107% w/w, achieved with oleum)[6]. This environment likely influences the conformation of the acetamido group and the precise nature of the electrophilic attack, sterically and electronically favoring substitution at the 2-position, which is flanked by a hydrogen atom, over the 6-position, which is flanked by a chlorine atom.

Caption: Simplified overview of the nitration mechanism.

Critical Safety Protocols: Managing Nitration Hazards

Nitration reactions are energetically favorable and highly exothermic, posing significant safety risks if not managed properly. A thorough risk assessment is mandatory before commencing this synthesis[7].

-

Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes[8][9].

-

Exothermic Reaction: The reaction generates substantial heat. Inadequate temperature control can lead to a "thermal runaway," a rapid, uncontrolled increase in temperature and pressure that can result in violent reaction, boiling, and potential explosion[7][10].

-

Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are highly toxic upon inhalation and can cause severe respiratory irritation and delayed pulmonary edema[9][10].

Mandatory Safety Measures:

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood with adequate ventilation. An emergency eyewash and safety shower must be immediately accessible[8][10].

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

Controlled Reagent Addition: Nitric acid must be added slowly and dropwise to the reaction mixture, with vigorous stirring and external cooling to maintain the specified temperature range.

-

Quenching Procedure: The reaction mixture must be quenched by carefully and slowly pouring it onto a large excess of an ice/water mixture. Never add water to the concentrated acid mixture[6][11].

-

Waste Disposal: All waste, including acidic aqueous layers and residual chemicals, must be neutralized and disposed of in accordance with institutional and local environmental regulations. Do not mix nitric acid waste with other waste streams, especially organic solvents[12].

Detailed Experimental Protocol

This protocol is synthesized from established procedures and aims for a high-yield, high-purity synthesis of the target compound[6][11].

Reagents and Equipment

-

Reactants:

-

3,4-Dichloroacetanilide

-

Concentrated Sulfuric Acid (98-99%)

-

Fuming Sulfuric Acid (Oleum, e.g., 20-30% free SO₃)

-

Concentrated Nitric Acid (98%)

-

-

Equipment:

-

Jacketed glass reactor or round-bottom flask equipped with an overhead stirrer.

-

Dropping funnel.

-

Low-temperature thermometer.

-

Cooling bath (ice/salt or cryocooler).

-

Large beaker for quenching.

-

Büchner funnel and vacuum flask for filtration.

-

Step-by-Step Synthesis Workflow

-

Reactor Setup: In a chemical fume hood, charge the reaction vessel with concentrated sulfuric acid. Begin stirring and cool the acid to approximately 10-15 °C[11].

-

Substrate Dissolution: Slowly and portion-wise add 3,4-dichloroacetanilide to the cooled sulfuric acid. Maintain the temperature below 20 °C during the addition. Stir the mixture for 30 minutes until a clear solution is obtained, then cool to 8 °C[11].

-

Acid Strength Adjustment: Slowly add the required amount of fuming sulfuric acid (oleum) to the mixture. This step is highly exothermic; maintain the temperature below 10 °C. The goal is to achieve a final sulfuric acid strength between 100% and 107%[6]. Cool the final mixture to 0-5 °C[11].

-

Nitration: Slowly add the concentrated nitric acid dropwise via the addition funnel over a period of 4-5 hours. It is critical to maintain the internal reaction temperature at 3-5 °C throughout the addition[11].

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional hour at the same temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material[6][11].

-

Quenching and Precipitation: Prepare a separate large vessel containing a mixture of crushed ice and water (approx. 10-12 parts ice/water to 1 part reaction mixture by weight). Slowly and carefully pour the cold reaction mixture onto the stirred ice/water slurry, ensuring the quench temperature does not exceed 15 °C. The product will precipitate as a solid[6][11].

-

Isolation and Washing: Stir the resulting slurry for 15-30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper (to remove residual acid)[11][13].

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Caption: Step-by-step workflow for the synthesis process.

Data Summary and Product Specification

The following tables summarize typical reaction parameters and expected product characteristics based on reported procedures[6][11].

Table 1: Key Reaction Parameters

| Parameter | Value / Condition | Rationale |

|---|---|---|

| Molar Ratio (Substrate:H₂SO₄) | ~1:10 | Ensures complete dissolution and acts as the reaction medium.[11] |

| Molar Ratio (Substrate:HNO₃) | ~1:1.07 | A slight excess of nitric acid ensures complete conversion.[11] |

| Sulfuric Acid Strength | 100-107% w/w | Crucial for achieving high regioselectivity for the desired isomer.[6] |

| Nitration Temperature | 0-5 °C | Controls the exothermic reaction, prevents side reactions (e.g., dinitration), and ensures safety.[6][11] |

| Nitric Acid Addition Time | 4-5 hours | Slow addition is vital for temperature control and safety.[6][11] |

| Quench Temperature | < 15 °C | Prevents potential hydrolysis of the product and ensures safe dilution of the strong acid.[11] |

Table 2: Product Specifications for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5462-30-6 | [11] |

| Molecular Formula | C₈H₆Cl₂N₂O₃ | [1] |

| Molecular Weight | 249.05 g/mol | [14] |

| Appearance | Solid | |

| Melting Point | 124-128 °C | [11][14] |

| Typical Yield | ~95% | [11] |

| Typical Purity (HPLC) | >97% |[6][11] |

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point Determination: A sharp melting point within the literature range (124-128 °C) is a primary indicator of purity[11].

-

High-Performance Liquid Chromatography (HPLC): As used in the reference procedures, HPLC is an excellent method for determining the purity of the final product and quantifying any isomeric impurities[6][11].

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups: N-H stretching, C=O (amide I) stretching, and N-O stretching from the nitro group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide definitive structural confirmation by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule.

-

Conclusion

The nitration of 3,4-dichloroacetanilide provides an effective and high-yielding pathway to this compound, a valuable pharmaceutical intermediate. The success of this synthesis hinges on a deep understanding of electrophilic substitution principles and meticulous control over reaction conditions. Specifically, the use of a highly acidic medium (oleum-fortified sulfuric acid) is a critical parameter for directing the nitration to the desired 2-position with high regioselectivity. Strict adherence to safety protocols is paramount due to the inherent hazards of nitration chemistry. The detailed protocol and analytical benchmarks provided in this guide serve as a comprehensive resource for researchers aiming to perform this synthesis safely and efficiently.

References

-

Nitration reaction safety. YouTube. [Link]

-

Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]

-

NITRIC ACID SAFETY. University of Washington, Environmental Health & Safety. [Link]

-

Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

-

Reduce your risk of a nitric acid incident. University of Washington, Environmental Health & Safety. [Link]

- A process for the preparation of 2-nitro-4,5- dichloroacetanilide.

-

Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE. LookChem. [Link]

- Process for nitrating anilides.

-

Exp 4 - P-Nitro Acetanilide. Scribd. [Link]

-

The Nitration of Acetanilide. Scribd. [Link]

-

Nitration of Acetanilide | Organic Chemistry Experiment. YouTube. [Link]

-

Synthesis of p-nitroacetanilide-Nitration. Lu Le Laboratory. [Link]

- Process for preparation of triclabendazole.

-

Nitration reaction and formation of p-nitroacetanilide and o-nitroacetanilide. ResearchGate. [Link]

-

PREPARATION OF p-NITROACETANILIDE. eGyanKosh. [Link]

-

(PDF) Nitration of Acetanilide. ResearchGate. [Link]

Sources

- 1. Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE | lookchem [lookchem.com]

- 2. US20130303781A1 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. WO2018091978A1 - A process for the preparation of 2-nitro-4,5- dichloroacetanilide - Google Patents [patents.google.com]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. ehs.com [ehs.com]

- 10. youtube.com [youtube.com]

- 11. N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE | 5462-30-6 [chemicalbook.com]

- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 13. US4302599A - Process for nitrating anilides - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

The Strategic Role of N-(4,5-Dichloro-2-nitrophenyl)acetamide in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Building Block

In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-saving drug is paved with a series of critical chemical transformations. Central to this process are the unsung heroes: the pharmaceutical intermediates. These molecules, while not therapeutically active themselves, are the essential building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] This guide delves into the technical intricacies of one such pivotal intermediate: N-(4,5-Dichloro-2-nitrophenyl)acetamide .

With the chemical formula C8H6Cl2N2O3 and a molecular weight of 249.05 g/mol , this chloro-nitro aromatic compound serves as a cornerstone in the synthesis of various pharmaceuticals, most notably in the anthelmintic class of drugs.[2][3][4] Its unique substitution pattern—two chlorine atoms, a nitro group, and an acetamido group on a benzene ring—provides a versatile platform for a range of chemical modifications, making it a subject of significant interest for organic and medicinal chemists. This document aims to provide a comprehensive overview of its synthesis, chemical properties, applications, and the critical safety and analytical considerations necessary for its effective and safe utilization in a research and development setting.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, reaction optimization, and purification. These properties dictate its solubility, reactivity, and stability, thereby influencing its utility as a pharmaceutical intermediate.

| Property | Value | Source |

| CAS Number | 5462-30-6 | [2][3][4] |

| Molecular Formula | C8H6Cl2N2O3 | [2][3][4] |

| Molecular Weight | 249.05 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 124-128 °C | [2][3] |

| Boiling Point | 418.4 °C at 760 mmHg | [2][3] |

| Density | 1.573 g/cm³ | [2][3] |

| Flash Point | 206.8 °C | [2][3] |

| Solubility | Data not readily available, but expected to be soluble in common organic solvents. |

The Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The primary route for the synthesis of this compound involves the nitration of N-(3,4-dichlorophenyl)acetamide. This reaction is a classic example of electrophilic aromatic substitution, where the careful control of reaction conditions is crucial to achieve high yield and purity.

Experimental Protocol: Nitration of N-(3,4-dichlorophenyl)acetamide

This protocol is based on established industrial synthesis methods.

Materials:

-

N-(3,4-dichlorophenyl)acetamide

-

Concentrated Sulfuric Acid (99%)

-

Fuming Sulfuric Acid (Oleum)

-

Concentrated Nitric Acid (98%)

-

Ice

-

Water

Procedure:

-

Dissolution: In a suitable reactor, slowly add N-(3,4-dichlorophenyl)acetamide to concentrated sulfuric acid at a controlled temperature (e.g., 13°C). Stir the mixture until complete dissolution is achieved.

-

Formation of the Nitrating Mixture: Cool the solution (e.g., to 8°C) and slowly add fuming sulfuric acid (oleum). This creates a highly acidic environment and prepares the substrate for nitration.

-

Nitration: Further cool the reaction mixture (e.g., to 3°C) and slowly add concentrated nitric acid over a period of several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture into a mixture of ice and water, ensuring the temperature remains low (e.g., below 15°C). This will quench the reaction and precipitate the crude this compound.

-

Isolation and Purification: Filter the precipitated solid and wash it with water until the filtrate is neutral to remove any residual acid. The product can then be dried. Further purification can be achieved by recrystallization from a suitable solvent if required.

Yield and Purity: This process can achieve high yields, often exceeding 90%, with purities greater than 97% as determined by High-Performance Liquid Chromatography (HPLC).[3]

Mechanistic Rationale: The Regioselectivity of Nitration

The success of this synthesis hinges on the directing effects of the substituents on the benzene ring. The acetamido group (-NHCOCH3) is an ortho-, para-directing and activating group. However, the two chlorine atoms are deactivating but also ortho-, para-directing. The nitration occurs at the position ortho to the acetamido group and meta to the two chlorine atoms. This regioselectivity is a result of the interplay between the electronic effects of the substituents. The acetamido group's strong activating and directing effect, coupled with the steric hindrance at other positions, favors the introduction of the nitro group at the C2 position.

Caption: A simplified workflow for the synthesis of this compound.

Application as a Pharmaceutical Intermediate: The Gateway to Benzimidazoles

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the anthelmintic drug Triclabendazole .[5] Anthelmintics are a class of drugs used to treat infections caused by parasitic worms. The benzimidazole scaffold is a common feature in many of these drugs, and this compound provides the necessary chemical framework for constructing this heterocyclic ring system.

The Synthetic Pathway to Triclabendazole

The synthesis of Triclabendazole from this compound involves a multi-step process that highlights the versatility of this intermediate.

-

Condensation: The first step involves the condensation of this compound with 2,3-dichlorophenol. This reaction forms a diaryl ether linkage, a crucial structural element of Triclabendazole.

-

Hydrolysis: The acetamido group, which served as a protecting and directing group during the nitration step, is then hydrolyzed to an amino group.

-